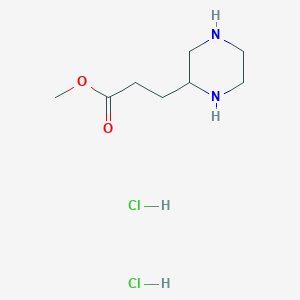
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate
概要
説明
“Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate” is a chemical compound . Its molecular formula is C8H14O4S . It is a solid substance .
Molecular Structure Analysis
The SMILES string of this compound is O=S1(CCC(CC(OC)=O)CC1)=O . This string represents the structure of the molecule in a linear format.Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 206.26 g/mol .作用機序
The mechanism of action of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. This compound has also been shown to inhibit the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. Studies have shown that this compound can reduce inflammation and pain in animal models, making it a potential candidate for the development of new anti-inflammatory drugs. This compound has also been shown to exhibit antitumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate has several advantages and limitations for lab experiments. One advantage is its unique structure and properties, which make it a promising candidate for use in various applications. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate. One direction is the development of new drugs based on this compound for the treatment of inflammation and cancer. Another direction is the synthesis of novel polymers and materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its unique structure and properties. This compound has potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
科学的研究の応用
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, this compound has been shown to exhibit antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials. In organic chemistry, this compound has been used as a reagent for various reactions, including the synthesis of β-lactams and α-amino acids.
Safety and Hazards
特性
IUPAC Name |
methyl 2-(1,1-dioxothian-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-12-8(9)6-7-2-4-13(10,11)5-3-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCVZSZJXWXEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCS(=O)(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165489 | |
| Record name | 2H-Thiopyran-4-acetic acid, tetrahydro-, methyl ester, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1419101-16-8 | |
| Record name | 2H-Thiopyran-4-acetic acid, tetrahydro-, methyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Thiopyran-4-acetic acid, tetrahydro-, methyl ester, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1430870.png)

![2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride](/img/structure/B1430874.png)



![4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1430881.png)


